(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Directed Ligands in Alzheimer's Treatment
3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and tested for their inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. These compounds demonstrate promising AChE and selective MAO-B inhibitory activities, making them potential multitarget directed ligands for Alzheimer's disease treatment. Structural activity relationships and modeling studies suggest different binding orientations and interactions of the compounds in the active sites of AChE and MAO-B, highlighting the importance of halogen substitution in determining the inhibitory potency (Kumar et al., 2013).
Novel Synthesis Methods
A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine has been reported. The synthesis involves a condensation reaction and demonstrates a high yield, highlighting an efficient approach for the preparation of such compounds, which could be beneficial for further studies and applications in various fields (Becerra et al., 2021).
Antimicrobial Activities
Several 1H-pyrazole derivatives have been synthesized and tested for their antimicrobial activities. The studies indicate that these compounds exhibit promising antimicrobial properties, comparable to standard drugs. The presence of specific substituents, like the methoxy group, enhances the antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEJMDGFUGZWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.